molecular formula C17H23N3O5S B6571018 8-(4-methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-03-1

8-(4-methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571018
CAS No.: 1021265-03-1
M. Wt: 381.4 g/mol
InChI Key: SRSVCIAYLNNPLR-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The overall yield of the synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation is a common method for reducing specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for catalytic hydrogenation, and sodium methoxide for nucleophilic substitution. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

8-(4-Methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor. The compound binds to the orthosteric site of the receptor, modulating its activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, including analgesia and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features and its ability to selectively interact with the delta opioid receptor. This selectivity makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other compounds in its class.

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-3-10-20-15(21)17(18-16(20)22)8-11-19(12-9-17)26(23,24)14-6-4-13(25-2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSVCIAYLNNPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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